3-Methylphenyl-D-alanine
Description
Overview of Unnatural Amino Acids in Contemporary Chemical Biology and Medicinal Chemistry
Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are those not genetically coded for in organisms. rsc.org These compounds, which can be naturally occurring or entirely synthetic, have become indispensable tools in modern drug discovery and protein engineering. rsc.orgscispace.com Their structural diversity and functional versatility allow them to be used as unique building blocks and molecular scaffolds. scispace.com
In medicinal chemistry, the incorporation of UAAs into peptides or small molecules can significantly enhance their therapeutic properties. nih.gov By introducing novel chemical functionalities, researchers can design molecules with improved stability, selectivity, and activity. This strategy is pivotal in developing new drugs and overcoming limitations of traditional pharmaceuticals. nih.gov Applications are extensive, ranging from creating antibody-drug conjugates and probes for studying protein conformation to developing novel antimicrobial agents. rsc.org
Significance and Emerging Roles of D-Amino Acids in Biological Systems and Synthetic Chemistry
While the vast majority of life utilizes L-amino acids for protein synthesis, their mirror images, D-amino acids, are not merely biological oddities but possess crucial functions. thieme-connect.combiopharmaspec.com Initially thought to be artificial, D-amino acids are now known to be naturally present and biologically significant in organisms ranging from bacteria to humans. thieme-connect.com
In bacteria, D-amino acids like D-alanine and D-glutamate are fundamental components of the peptidoglycan cell wall. thieme-connect.comwikipedia.org Their presence renders the cell wall resistant to degradation by most proteases, which are designed to cleave peptide bonds between L-amino acids. thieme-connect.comnih.gov This structural role is vital for bacterial survival and has made the enzymes involved in D-amino acid metabolism a key target for antibiotics. nih.gov Beyond their structural capacity, bacterial D-amino acids are involved in diverse cellular processes, including biofilm regulation and intercellular signaling. wikipedia.orgnih.gov
In synthetic chemistry, particularly in drug development, the strategic incorporation of D-amino acids into peptides is a widely used tactic. biopharmaspec.com This substitution can dramatically increase the peptide's resistance to proteolytic degradation, thereby extending its half-life and enhancing its potential as a therapeutic agent. biopharmaspec.comspringernature.com For example, the inclusion of D-amino acids was instrumental in developing potent and long-lasting peptide-based analgesics. biopharmaspec.com Furthermore, D-amino acids such as D-serine and D-aspartic acid act as neurotransmitters or neuromodulators in the mammalian brain, highlighting their emerging roles in neurobiology and as potential biomarkers for neurological disorders. wikipedia.orgnews-medical.netnih.gov
Contextualizing 3-Methylphenyl-D-alanine as a Phenyl-Substituted D-Alanine Derivative
Within the vast family of unnatural amino acids, phenyl-substituted alanine (B10760859) derivatives represent a particularly important class. Chiral phenylalanine derivatives are valuable building blocks for synthesizing a wide array of drug intermediates and peptide-based molecules. nih.gov The modification of the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which can be crucial for its biological activity and target interaction.
This compound belongs to this category. It is a derivative of the D-enantiomer of alanine, where one of the hydrogen atoms on the β-carbon is replaced by a 3-methylphenyl group. This structure makes it a positional isomer of other methyl-substituted D-phenylalanines. The synthesis of such substituted D-phenylalanine derivatives is an active area of research, often employing enzymatic or chemoenzymatic methods to achieve high enantiomeric purity. nih.govsioc-journal.cn As a chiral building block, this compound holds potential for incorporation into novel pharmaceutical compounds where the specific spatial arrangement and hydrophobicity conferred by the 3-methylphenyl group can be leveraged to achieve desired therapeutic effects. guidechem.commdpi.com
Data Tables
Table 1: Chemical Properties of this compound This interactive table provides a summary of the key chemical identifiers and properties for the compound this compound.
| Property | Value | Source |
| CAS Number | 114926-39-5 | chemical-suppliers.eucalpaclab.comequationchemical.com |
| Molecular Formula | C₁₀H₁₃NO₂ | guidechem.comchemical-suppliers.eu |
| Synonyms | (R)-2-Amino-3-(3-methylphenyl)propanoic acid, D-3-Methylphenylalanine | calpaclab.com |
Table 2: Overview of Amino Acid Categories This table outlines the fundamental differences between the major classes of amino acids discussed in this article.
| Category | Definition | Key Characteristics & Roles |
| L-Amino Acids | The enantiomers of amino acids that are genetically encoded and used by ribosomes for protein synthesis. | Building blocks of most proteins in all kingdoms of life; involved in primary metabolism. thieme-connect.combiopharmaspec.com |
| D-Amino Acids | The mirror images (enantiomers) of L-amino acids. | Key structural components of bacterial cell walls (e.g., D-alanine); act as neurotransmitters in mammals (e.g., D-serine); used in synthetics to increase peptide stability. biopharmaspec.comwikipedia.orgnih.gov |
| Unnatural Amino Acids (UAAs) | Amino acids that are not among the 20 canonical, genetically encoded amino acids. | Includes D-amino acids and other modified amino acids; used to engineer proteins with novel functions and to develop drugs with enhanced properties like stability and selectivity. rsc.orgscispace.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2R)-2-(3-methylanilino)propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-4-3-5-9(6-7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
ODJHRFGRRIRPJD-MRVPVSSYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(C)C(=O)O |
Isomeric SMILES |
CC1=CC(=CC=C1)N[C@H](C)C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C(=O)O |
sequence |
A |
Origin of Product |
United States |
Conformational Analysis and Structural Investigations of 3 Methylphenyl D Alanine and Its Analogues
Theoretical and Computational Approaches to Conformational Landscape
Computational methods provide powerful tools to explore the vast conformational space of flexible molecules like 3-Methylphenyl-D-alanine. These approaches allow for the prediction of stable conformations and the energetic barriers between them, offering insights that can be difficult to obtain through experimental means alone.
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a cornerstone of computational conformational analysis, enabling the exploration of the dynamic behavior of molecules over time. nih.govoup.com By simulating the motions of atoms and molecules, MD provides a detailed picture of the accessible conformations and their relative populations.
For aromatic D-amino acids, MD simulations have been instrumental in understanding their self-assembly processes and interactions within larger systems. researchgate.netrsc.org For instance, simulations of phenylalanine, a close analogue of this compound, have revealed its tendency to form organized fibril-like aggregates. researchgate.netrsc.org These studies often employ force fields like CHARMM and GROMOS to model the interatomic interactions. nih.gov Furthermore, MD simulations have been crucial in elucidating the catalytic mechanisms of enzymes that act on aromatic D-amino acids, providing insights into substrate binding and transition states. nih.gov A recent study utilized all-atom explicit solvent MD simulations to investigate the behavior of phenylalanine solutions at high concentrations, highlighting the impact of different force fields on the predicted thermodynamic properties. nih.gov
Table 1: Selected Molecular Dynamics Simulation Studies on Aromatic Amino Acids
| System Studied | Simulation Focus | Key Findings | Reference |
|---|---|---|---|
| Alanine-based host-guest pentapeptides with D-amino acids | Rotamer library development | D-amino acid rotamers can deviate from the mirror image of L-amino acids. | nih.govoup.com |
| Self-assembly of phenylalanine, tyrosine, and tryptophan | Aggregation dynamics | Aromatic amino acids can form fibril-like structures. | researchgate.netrsc.org |
| D-amino acid oxidase–benzoate complex | Photoinduced electron transfer | Elucidated the mechanism of electron transfer from aromatic amino acids to the enzyme's active site. | rsc.org |
| High-concentration phenylalanine solutions | Force field comparison | Different force fields can lead to varying predictions of thermodynamic properties. | nih.gov |
Density Functional Theory (DFT) Calculations for Energy Minima and Geometrical Optimization
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. ugent.be It is particularly valuable for determining the optimized geometries and relative energies of different conformers with high accuracy. nih.govscirp.org
DFT calculations have been extensively applied to study the conformational preferences of D-amino acids and their derivatives. For example, a study on N-formyl-D-serine-D-alanine-NH2 dipeptide used DFT to identify 87 stable conformers and analyze their intramolecular hydrogen bonding. nih.govscispace.com The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is critical for obtaining reliable results. nih.govnih.gov DFT has also been employed to investigate the influence of the molecular environment on the properties of alanine-derived radicals, demonstrating the importance of accurately modeling hydrogen bonds. ugent.be In the context of this compound analogues, DFT calculations on (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one helped to elucidate its electronic and nonlinear optical properties. tandfonline.comresearchgate.net
Table 2: Application of DFT in Conformational Analysis of Amino Acid Derivatives
| Molecule Studied | DFT Functional/Basis Set | Purpose of Study | Key Findings | Reference |
|---|---|---|---|---|
| N-formyl-D-serine-D-alanine-NH2 | B3LYP, M06-2X / 6-311+G(d,p) | Conformational analysis and stability | Identified 87 stable conformers and their relative energies. | nih.govscispace.com |
| Alanine-derived radicals | DFT | Investigate environmental effects on EPR parameters | Accurate modeling of hydrogen bonds is crucial for reproducing experimental data. | ugent.be |
| (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one | B3LYP, PBE0, etc. | Geometry optimization and NLO properties | The PBE0 functional showed good agreement with experimental UV-Vis data. | tandfonline.comresearchgate.net |
| Amino ferrocene-amino acid conjugates | B3LYP/6-311+G(d,p) | Conformational analysis | Conformational patterning is regulated by hydrogen bonding, steric hindrance, and chirality. | mdpi.com |
Development and Application of Rotamer Libraries for D-Amino Acids in Polypeptide Systems
Rotamer libraries are statistical collections of side-chain conformations (rotamers) for each amino acid, which are essential for protein structure prediction and design. acs.org While extensive rotamer libraries exist for L-amino acids, those for D-amino acids have often been assumed to be simple mirror images. nih.govoup.com
Recent research has focused on developing more accurate rotamer libraries for D-amino acids by directly simulating their dynamics. nih.govoup.com Studies using MD simulations of host-guest peptide systems have shown that the mirror image convention may not always hold true, as the chirality of neighboring residues can influence the rotamer distributions of a D-amino acid. nih.govoup.com These newly developed libraries provide more realistic rotamer populations, which are crucial for the computational design of proteins and peptides containing D-amino acids. nih.govoup.com The development of such libraries for non-canonical amino acids, including D-amino acids, is an active area of research, with tools being created to expedite their parameterization for use in modeling software like Rosetta. biorxiv.org
Experimental Structural Elucidation of Aromatic D-Alanine Derivatives
Experimental techniques are indispensable for validating computational models and providing definitive structural information. X-ray crystallography and chiroptical spectroscopy are two of the most powerful methods for characterizing the three-dimensional structure and conformational preferences of chiral molecules.
X-ray Crystallography Studies of Analogous Structures
X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their crystalline state. weizmann.ac.il This technique has been pivotal in determining the precise atomic coordinates and bonding arrangements of numerous D-amino acid derivatives and the enzymes they interact with.
For instance, the crystal structure of a D-alanyl-D-alanine peptidase has been solved in complex with various β-lactam antibiotics, revealing the molecular basis of their inhibitory action. nih.gov These studies provide a static snapshot of the molecule, which can be used to understand its interactions with other molecules. nih.gov Similarly, the crystal structures of lanthanide complexes with D-alanine have been determined, showing the formation of dimeric structures. mdpi.comresearchgate.net The analysis of the crystal structure of D-alanine itself has provided insights into its solid-state packing and intermolecular interactions. researchgate.net
Table 3: Selected X-ray Crystallography Studies of D-Alanine Analogues and Related Systems
| System Studied | Resolution | Key Structural Features | Reference |
|---|---|---|---|
| D-alanyl-D-alanine peptidase with β-lactam inhibitors | 2.3 Å | Acyl-enzyme complexes with inhibitors bound to Serine 62. | nih.gov |
| Lanthanide(III) complexes with D-alanine | Not specified | Formation of dimeric structures with bridging alanine (B10760859) molecules. | mdpi.comresearchgate.net |
| D-alanine crystal | Not specified | Orthorhombic crystal system with a three-dimensional network of hydrogen bonds. | researchgate.net |
| Penicillin-sensitive D-alanyl carboxypeptidase-transpeptidase | 2.8 Å | Orthorhombic crystals with one molecule per asymmetric unit. |
Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Absolute Configuration and Conformational Preferences
Chiroptical spectroscopy encompasses a family of techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. acs.orgresearchgate.net These methods, including optical rotation and circular dichroism (CD), are exquisitely sensitive to the three-dimensional structure and absolute configuration of chiral molecules in solution. nih.gov
Vibrational circular dichroism (VCD) has been used to study the solution-state conformations of lanthanide complexes with D-alanine, complementing the solid-state data from X-ray crystallography. mdpi.comresearchgate.net The VCD spectra of these complexes show mirror-image relationships between the L- and D-alanine enantiomers, as expected. researchgate.net CD spectroscopy has also been employed to investigate the conformational preferences of peptides containing Cα-methyl-homo-phenylalanine, an analogue of this compound. rsc.org The results indicated that the relationship between the amino acid's chirality and the resulting helical screw sense is the same as that for natural protein amino acids. rsc.org The impact of solvent on chiroptical properties is a significant consideration, and computational models are often used to simulate these effects. researchgate.net
Influence of Aromatic Substitution and Chirality on Molecular Conformation
The three-dimensional structure of an amino acid is fundamentally dictated by the interplay of its constituent parts. In analogues of phenylalanine, such as this compound, two primary factors—the substitution pattern on the aromatic ring and the stereochemistry at the alpha-carbon (Cα)—critically influence the molecule's preferred conformation. These structural modifications introduce steric and electronic changes that ripple through the molecule, defining the accessible conformational space for both the backbone and the side chain.
Aromatic substitution further refines these conformational preferences by directly impacting the orientation of the side chain. The conformation of the phenyl ring relative to the amino acid backbone is described by a set of torsion angles, primarily Chi-1 (χ1) and Chi-2 (χ2).
| Torsion Angle | Definition | Atoms Involved (for Phenylalanine) | Description |
| φ (phi) | Rotation around the N-Cα bond | C'-N-Cα-C' | Defines the peptide backbone conformation. umcn.nl |
| ψ (psi) | Rotation around the Cα-C' bond | N-Cα-C'-N | Defines the peptide backbone conformation. umcn.nl |
| χ1 (chi-1) | Rotation around the Cα-Cβ bond | N-Cα-Cβ-Cγ | Determines the orientation of the side chain relative to the backbone. Favored conformations are gauche(+), trans, and gauche(-). expasy.org |
| χ2 (chi-2) | Rotation around the Cβ-Cγ bond | Cα-Cβ-Cγ-Cδ1 | Determines the rotational position of the phenyl ring itself. expasy.org |
The table below presents crystallographic data from two D-phenylalanine analogues with methyl substitutions, demonstrating the specific conformations observed.
| Compound | Torsion Angle | Value (degrees) | Reference |
|---|---|---|---|
| (R)-α-Methylphenylalanine methyl ester hydrochloride monohydrate | N1-C3-C2-O2 (related to ψ) | -145.4 | researchgate.net |
| 3,4-Dimethoxy-α-methyl-DL-phenylalanine (D-enantiomer data) | ψ1 (Molecule A) | +47.2 | nih.gov |
| ψ2 (Molecule A) | -134.4 | ||
| ψ1 (Molecule B) | +33.3 | ||
| ψ2 (Molecule B) | -147.5 |
The data from these analogues illustrate how methylation impacts the side chain and backbone angles. For instance, the crystal structure of (R)-α-methylphenylalanine, a D-amino acid derivative, shows a specific ψ-related torsion angle of -145.4°. researchgate.net Similarly, in the two unique molecules (A and B) of the D-enantiomer found in the crystal structure of 3,4-dimethoxy-alpha-methyl-DL-phenylalanine, the ψ torsion angles adopt distinct values, highlighting the molecule's conformational flexibility and the existence of multiple low-energy states. nih.gov
Research on Biological Activity and Mechanistic Studies of 3 Methylphenyl D Alanine Analogues
Enzyme Interactions and Inhibition Mechanisms
The development of novel antimicrobial agents frequently targets enzymes essential for bacterial survival that have no homologues in humans. nih.govnih.gov Within the intricate biochemical pathways of bacteria, the enzymes responsible for the synthesis of the peptidoglycan cell wall are particularly attractive targets. plos.orgescholarship.org This structure is vital for maintaining cell integrity, and its disruption leads to cell lysis. escholarship.org Key enzymes in this pathway, D-Alanine:D-Alanine Ligase (Ddl) and Alanine (B10760859) Racemase (Alr), catalyze reactions involving D-alanine, a stereoisomer of alanine specific to bacterial processes. nih.govplos.org Consequently, analogues of D-alanine, such as 3-Methylphenyl-D-alanine, are investigated for their potential to interact with and inhibit these crucial enzymes.
D-Alanine:D-Alanine Ligase (Ddl) is an essential ATP-dependent enzyme that catalyzes the synthesis of the D-Ala-D-Ala dipeptide. nih.govplos.org This dipeptide is a critical component of the UDP-MurNAc-pentapeptide precursor, which is necessary for the cross-linking of the bacterial cell wall. nih.govplos.org The inhibition of Ddl halts peptidoglycan synthesis, preventing bacterial growth and making it a validated target for the development of new antibiotics. plos.org The significance of Ddl as a drug target is further underscored by the clinical use of D-cycloserine, a D-alanine analogue that inhibits both Ddl and Alanine Racemase. nih.govnih.gov However, issues with existing inhibitors have spurred research into new classes of compounds, including various D-alanine analogues. nih.govplos.org
The inhibitory potential of this compound analogues and other compounds against D-Alanine:D-Alanine Ligase (Ddl) is quantified using in vitro enzyme inhibition assays. A common method involves detecting the amount of inorganic phosphate (B84403) released during the enzymatic reaction, for which the Malachite green assay is frequently employed. plos.org These assays allow for the determination of key kinetic parameters, such as the 50% inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), the Michaelis constant (Kₘ), and the catalytic rate (k꜀ₐₜ).
Kinetic studies reveal the nature of the inhibition (e.g., competitive, non-competitive, or allosteric) and the affinity of the inhibitor for the enzyme. For example, D-cycloserine (DCS), a well-known Ddl inhibitor, acts as a competitive inhibitor with respect to D-alanine. researchgate.net Kinetic analysis of the Ddl from Aeromonas hydrophila showed it had a higher affinity for ATP (Kₘ: 54.1 µM) than for D-alanine (Kₘ: 1.01 mM), and DCS exhibited a Kᵢ of 120 µM against this enzyme. researchgate.net Similarly, studies on the E. coli DdlB isoform showed an IC₅₀ value for D-cycloserine of 296 μM. plos.org
Phosphinate and phosphonate (B1237965) dipeptide analogues, which mimic the tetrahedral transition state of the ligation reaction, have been evaluated as potent reversible inhibitors of Ddl enzymes from E. coli (DdlA and DdlB) and the vancomycin-resistant enzyme VanA. nih.gov These studies demonstrate varied inhibition profiles; for instance, DdlA is strongly inhibited by phosphinates but not phosphonates, whereas DdlB and VanA show less discrimination between the two. nih.gov The data gathered from these kinetic analyses are crucial for comparing the potency of different analogues and guiding further drug development.
| Inhibitor/Substrate | Enzyme | Parameter | Value | Reference |
| D-cycloserine | E. coli DdlB | IC₅₀ | 296 µM | plos.org |
| D-cycloserine (DCS) | A. hydrophila Ddl | Kᵢ | 120 µM | researchgate.net |
| D-cycloserine (DCS) | A. hydrophila Ddl | IC₅₀ | 0.5 mM | researchgate.net |
| ATP | A. hydrophila Ddl | Kₘ | 54.1 µM | researchgate.net |
| D-alanine | A. hydrophila Ddl | Kₘ | 1.01 mM | researchgate.net |
| D-alanine (1st site) | H. pylori Ddl | Kₘ₁ | 1.89 mM | nih.gov |
| D-alanine (2nd site) | H. pylori Ddl | Kₘ₂ | 627 mM | nih.gov |
| ATP | H. pylori Ddl | Kₘ (app) | 0.87 µM | nih.gov |
Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery that connects the chemical structure of a compound to its biological activity. nih.govdrugdesign.org For Ddl inhibitors, SAR studies involve synthesizing and testing a series of analogues to determine how specific structural modifications affect their inhibitory potency. This iterative process helps to identify the chemical features, or pharmacophores, that are essential for enzyme binding and inhibition. drugdesign.org
For example, in the development of 1-(2-hydroxybenzoyl)-thiosemicarbazide inhibitors of Ddl, SAR studies revealed that the hydroxyl group at the 2-position of the benzoyl scaffold is crucial for enzymatic inhibition. ucl.ac.be Further investigations into this series showed that while various halogen substitutions on the N4-phenyl ring were well-tolerated, the introduction of more hydrophilic groups, such as 3-morpholinopropyl, led to a decrease in Ddl inhibition. ucl.ac.be This suggests that a certain degree of lipophilicity in that region of the molecule is favorable for activity.
SAR analyses are not limited to a single chemical series. The evaluation of phosphinate and phosphonate dipeptides as Ddl inhibitors showed distinct SARs for different Ddl isoforms. nih.gov DdlA from E. coli is potently inhibited by phosphinates but not by the corresponding phosphonates, indicating a high degree of structural sensitivity at the active site. nih.gov In contrast, the DdlB isoform and the resistance enzyme VanA are less discriminating, being inhibited by both classes of compounds. nih.gov These findings highlight that SAR is not only compound-specific but also target-specific, providing detailed insights that guide the rational design of more potent and selective inhibitors. nih.gov
Molecular docking and other computational methods are powerful tools used to predict and analyze how a ligand, such as a this compound analogue, binds to its enzyme target. nih.govmdpi.com These techniques utilize the three-dimensional structure of the enzyme to simulate the binding pose and affinity of a potential inhibitor within the active site. nih.gov
Structure-based virtual screening, using tools like AutoDock, has been successfully employed to identify novel Ddl inhibitors from large compound libraries. nih.gov In one such study targeting the DdlB isoform from E. coli, virtual screening led to the identification of three new inhibitors with Kᵢ values in the micromolar range. nih.gov
Docking studies provide detailed insights into the specific molecular interactions that stabilize the ligand-enzyme complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, docking analysis of fluorobenzoylthiosemicarbazides identified them as potential allosteric inhibitors of Ddl, binding to a site distinct from the substrate-binding pocket. mdpi.comsemanticscholar.org The predicted binding mode for these compounds was stabilized by hydrogen bonds with residues like Pro311 and Met310. mdpi.com Similarly, docking was used to guide the design of N-acyl-substituted sulfamides as ATP-competitive inhibitors of Staphylococcus aureus Ddl (SaDdl), predicting how extensions to the inhibitor scaffold could forge additional interactions within the D-Ala pocket. rcsb.org
Computational analysis can also explain differences in resistance phenotypes. Molecular dynamics simulations were used to understand how a single nucleotide polymorphism (SNP) in two novel Ddl variants, Ddl6 and Ddl7, resulted in a four-fold difference in resistance to D-cycloserine. nih.gov These computational approaches are indispensable for rational drug design, allowing researchers to prioritize compounds for synthesis and testing, and to understand inhibition mechanisms at an atomic level. nih.govchemrxiv.org
Alanine Racemase (Alr) is a ubiquitous prokaryotic enzyme that catalyzes the interconversion of L-alanine to D-alanine. tandfonline.comnih.gov This reaction provides the essential D-alanine precursor for peptidoglycan synthesis. tandfonline.com Like Ddl, Alr is an attractive target for antibacterial drugs because it is essential for most bacteria and is generally absent in higher eukaryotes. nih.govtandfonline.com The enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, and this cofactor is central to its catalytic mechanism. tandfonline.comwikipedia.org
Inhibitors of Alanine Racemase (Alr) can function through various mechanisms, largely centered on interacting with the PLP cofactor or mimicking the natural substrate, alanine.
Mechanism-Based Inactivation: Some of the most potent inhibitors are mechanism-based inactivators, or "suicide substrates." These compounds are processed by the enzyme's normal catalytic machinery, but are converted into a highly reactive intermediate that covalently and irreversibly binds to the enzyme. nih.govcsic.es For example, halovinylglycines like 3-chloro- and 3-fluorovinylglycine are converted by Alr into a reactive allene (B1206475) intermediate. nih.govcsic.es This intermediate then irreversibly alkylates a key tyrosine residue in the active site, leading to lethal inactivation of the enzyme. nih.govcsic.es
Competitive Inhibition: Substrate analogues, such as the antibiotic D-cycloserine (DCS), act as competitive inhibitors. researchgate.net DCS competes with D- and L-alanine for binding to the active site. researchgate.net Structural and mechanistic studies have revealed that upon binding, DCS forms a stable adduct with the PLP cofactor, which effectively blocks the enzyme's catalytic cycle. nih.govresearchgate.net
Specificity: A significant challenge in targeting Alr is inhibitor specificity. Because many enzymes in both bacteria and humans are PLP-dependent, inhibitors that target the PLP-binding site, especially substrate analogues like DCS, can lack target specificity. nih.govresearchgate.net This can lead to the inhibition of other essential PLP-dependent enzymes, resulting in off-target effects and cellular toxicity. nih.gov This lack of specificity has limited the clinical utility of some Alr inhibitors and has driven research efforts to identify novel, non-substrate analogue inhibitors through methods like high-throughput screening. nih.gov The goal is to find compounds that bind to unique regions of the Alr active site, thereby achieving greater specificity and a better safety profile. Studies on the substrate specificity of the enzyme itself show that Alr is often highly specific for alanine; the Alr from Streptococcus iniae, for instance, shows high specificity for L-alanine with only very weak activity towards other amino acids like L-phenylalanine (11% relative activity). nih.gov This inherent specificity of the enzyme's substrate pocket can be exploited for the design of more selective inhibitors.
Alanine Racemase (Alr) Interactions
Structural Insights from Enzyme-Inhibitor Complexes via X-ray Diffraction
X-ray diffraction is a powerful technique for elucidating the three-dimensional structures of macromolecules, providing detailed insights into enzyme active sites and the binding modes of inhibitors. biologiachile.cl This knowledge is crucial for understanding the molecular basis of enzyme inhibition and for the rational design of more potent and selective inhibitors.
In the context of D-alanine analogues, X-ray crystallography has been instrumental in revealing how these molecules interact with their target enzymes. For instance, the crystal structure of D-alanine-D-alanine ligase (Ddl), a key enzyme in bacterial cell wall biosynthesis, has been determined in complex with various inhibitors. nih.govnih.gov These studies have shown that the active site of Ddl is flexible, undergoing significant conformational changes to accommodate substrates and inhibitors. nih.gov The binding of D-alanine analogues often involves interactions with conserved residues and a 3(10)-helix near the D-Ala binding region. nih.govresearchgate.net
The binding of inhibitors to enzymes like D-alanyl-D-alanine peptidase has also been mapped using X-ray crystallography. nih.gov These studies reveal that inhibitors form acyl-enzyme complexes with a key serine residue in the active site. nih.gov The binding is further stabilized by hydrogen-bonding interactions with a conserved beta-strand. nih.gov This information is critical for designing inhibitors that can effectively block the enzyme's activity.
The table below summarizes key enzymes that interact with D-alanine and its derivatives, for which structural information from X-ray diffraction is available.
| Enzyme | PDB Accession Codes for D-alanine or analogue complexes | Key Structural Features of the Active Site |
| D-alanine-D-alanine ligase (Ddl) | Not specified in search results | Flexible nucleotide and D-alanine binding pockets; a 3(10)-helix near the D-Ala binding region. nih.govnih.gov |
| D-amino acid transaminase (D-AAT) | 1A0G, 1DAA, 1G2W, 2DAA, 2DAB, 3DAA, 4DAA, 5DAA | Fold is distinct from other PLP-containing enzymes; active site shows convergent evolution with L-aspartate aminotransferase. nih.govwikipedia.org |
| D-alanyl-D-alanine peptidase | Not specified in search results | Active site serine for acyl-enzyme complex formation; conserved beta-strand for hydrogen bonding. nih.gov |
Other Enzyme Systems Interacted with by D-Alanine Derivatives (e.g., D-Amino Acid Transaminase, Carbonic Anhydrase)
While the primary targets of many D-alanine analogues are enzymes involved in bacterial cell wall synthesis, these compounds and their derivatives can also interact with other enzyme systems, showcasing a broader spectrum of biological activity.
D-Amino Acid Transaminase (D-AAT) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme, plays a crucial role in D-amino acid metabolism. wikipedia.org It catalyzes the transfer of an amino group from a D-amino acid to an α-keto acid. wikipedia.org D-alanine is a primary substrate for most characterized D-AATs. mdpi.com The enzyme is a target for the development of novel antibacterial agents. nih.gov Studies on D-AAT from various bacterial sources have revealed differences in their active site organization and substrate specificity. mdpi.commdpi.com For example, a new D-AAT from Haliscomenobacter hydrossis shows strict specificity for D-amino acids and possesses a unique set of active site residues, including three arginine residues. mdpi.com The interaction of D-alanine derivatives with D-AAT is of significant interest for modulating bacterial metabolism and for the industrial synthesis of optically pure D-amino acids. mdpi.com
Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. rsc.orgnih.gov They are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer. rsc.org While the primary inhibitors of CAs are sulfonamides, other classes of compounds, including amino acid derivatives, have been investigated. nih.govmdpi.com For instance, N-aryl-β-alanine derivatives have been shown to bind to human carbonic anhydrase (hCA) isoforms, with some exhibiting enhanced affinity for hCA-II. rsc.orgresearchgate.net The interaction of these derivatives is influenced by the nature and position of substituents on the aromatic ring, which can form hydrogen bonds with active site residues like Thr199 and His94. rsc.org Although direct studies on this compound as a CA inhibitor were not found, the research on related β-alanine derivatives suggests a potential for D-alanine analogues with aromatic side chains to interact with this enzyme family.
The table below provides an overview of these alternative enzyme systems and their interaction with D-alanine or its derivatives.
| Enzyme System | Function | Interaction with D-Alanine Derivatives |
| D-Amino Acid Transaminase (D-AAT) | Catalyzes the transamination of D-amino acids. wikipedia.org | D-alanine is a key substrate. mdpi.com Derivatives can act as inhibitors or be used in the synthesis of other D-amino acids. mdpi.comnih.gov |
| Carbonic Anhydrase (CA) | Catalyzes the reversible hydration of CO2. rsc.org | N-aryl-β-alanine derivatives have shown inhibitory activity against various CA isoforms. rsc.orgresearchgate.net |
Molecular Recognition and Peptide Chemistry Applications
Incorporation into Peptides and Peptidomimetics
The incorporation of non-canonical amino acids, such as this compound, into peptides is a powerful strategy in medicinal chemistry to create peptidomimetics with improved pharmacological properties. ptfarm.plsigmaaldrich.com Peptidomimetics are designed to mimic the structure and function of natural peptides but offer advantages such as enhanced stability against enzymatic degradation, increased bioavailability, and improved receptor affinity and selectivity. ptfarm.plmdpi.com
The use of D-amino acids, in particular, is a common approach to increase resistance to proteolysis. ptfarm.plnih.gov The substitution of an L-amino acid with its D-enantiomer can significantly alter the peptide's susceptibility to peptidases. nih.gov Furthermore, the incorporation of amino acids with modified side chains, like the 3-methylphenyl group of this compound, can introduce specific steric or hydrophobic interactions that influence the peptide's biological activity and transport properties. ptfarm.pl For example, the hydrophobic phenyl ring can enhance the ability of a peptidomimetic to cross cellular membranes. ptfarm.pl
Various synthetic methods are employed to incorporate non-canonical amino acids into peptide chains, with solid-phase peptide synthesis (SPPS) being a widely used technique. google.com This method allows for the sequential addition of amino acids, including modified ones, to a growing peptide chain attached to a solid support. researchgate.net
Influence on Peptide Conformation and Stability
The incorporation of a D-amino acid like this compound into a peptide sequence has a profound impact on its local and global conformation. psu.edu The stereochemistry of the α-carbon is a primary determinant of the accessible backbone dihedral angles (φ and ψ), which in turn dictate the secondary structure of the peptide. psu.edu While L-amino acids predominantly favor right-handed helical structures (α-helices and 3(10)-helices), the introduction of a D-amino acid can induce turns or even left-handed helical conformations. nih.govpsu.edu
The side chain of the incorporated amino acid also plays a significant role. The bulky and hydrophobic 3-methylphenyl group of this compound can introduce steric constraints and favorable hydrophobic interactions that further influence the peptide's folded structure and stability. nih.gov For instance, in alanine-based peptides, bulky side chains like phenylalanine can destabilize the α-helical conformation due to unfavorable side-chain-backbone interactions. nih.gov Computational modeling and experimental techniques like circular dichroism and NMR spectroscopy are used to study these conformational changes. nih.govscirp.org
The enhanced stability of peptides containing D-amino acids is primarily due to their resistance to proteolytic enzymes, which are stereospecific for L-amino acids. nih.gov This increased stability is a crucial attribute for the development of peptide-based therapeutics, as it can lead to a longer plasma half-life and improved efficacy. nih.gov
Design Principles for Peptide-Based Drug Scaffolds and Analogue Development
The design of peptide-based drug scaffolds incorporating non-canonical amino acids like this compound follows several key principles aimed at optimizing their therapeutic potential. A primary goal is to identify the "hotspot" residues within a natural peptide that are critical for its interaction with a biological target. nih.gov These hotspots often form the basis for designing smaller, more drug-like peptide modulators. nih.gov
Key Design Principles:
Enhancing Proteolytic Stability: As mentioned, the substitution of L-amino acids with D-amino acids at strategic positions is a fundamental strategy to prevent degradation by proteases. nih.gov
Conformational Constraint: Introducing conformational rigidity into a peptide can improve its binding affinity and selectivity for the target receptor. This can be achieved through cyclization or by incorporating sterically demanding amino acids like this compound, which restrict the peptide's conformational freedom. frontiersin.org
Modulating Hydrophobicity and Solubility: The addition of hydrophobic groups, such as the methylphenyl group, can enhance membrane permeability but may also affect solubility. ptfarm.pl A balance must be struck to ensure adequate bioavailability.
Structure-Activity Relationship (SAR) Studies: The systematic replacement of amino acids with analogues like this compound allows for the exploration of SAR. americanpharmaceuticalreview.com This involves creating libraries of related peptides and assaying their biological activity to identify modifications that lead to improved potency and selectivity. americanpharmaceuticalreview.com
Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, are increasingly used to predict the effect of amino acid substitutions on peptide conformation and binding to the target protein. plos.org This can guide the rational design of new analogues and reduce the need for extensive empirical screening.
The development of successful peptide drugs, such as the somatostatin (B550006) analogue octreotide (B344500) which contains a D-phenylalanine residue, demonstrates the power of these design principles. ptfarm.plnih.gov
Protein-Ligand Binding Studies and Molecular Interactions
Understanding the detailed molecular interactions between a peptide ligand and its protein target is fundamental for rational drug design. nih.gov Protein-ligand binding studies aim to characterize the binding affinity, specificity, and the specific non-covalent interactions that stabilize the complex. mdpi.com
The incorporation of this compound into a peptide can significantly influence its binding to a target protein. The 3-methylphenyl side chain can participate in several types of interactions within the protein's binding pocket:
Hydrophobic Interactions: The aromatic ring and the methyl group can engage in favorable hydrophobic interactions with nonpolar residues of the protein, such as leucine, isoleucine, valine, and phenylalanine. These interactions are a major driving force for binding in aqueous environments.
Van der Waals Forces: Close packing of the 3-methylphenyl group against the protein surface leads to stabilizing van der Waals interactions.
Pi-Stacking and Cation-Pi Interactions: The aromatic ring can participate in pi-stacking interactions with other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. If the binding pocket contains a positively charged residue like lysine (B10760008) or arginine, cation-pi interactions can also occur.
Computational methods are invaluable for studying these interactions. lu.se Molecular docking can predict the preferred binding pose of a peptide containing this compound, while molecular dynamics simulations can provide insights into the flexibility of the complex and the stability of the interactions over time. frontiersin.org Scoring functions are used to estimate the binding affinity based on the predicted interactions. uni-duesseldorf.de
Experimental techniques also play a crucial role. X-ray crystallography and NMR spectroscopy can provide high-resolution structural information of the protein-ligand complex, directly visualizing the binding mode and the key interactions. mdpi.com Isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction. researchgate.net
The table below summarizes the types of molecular interactions that can be influenced by the incorporation of this compound.
| Type of Interaction | Description | Potential Contribution of this compound |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | The methylphenyl group can form extensive hydrophobic contacts within a nonpolar binding pocket. |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | The bulky side chain can maximize surface complementarity and van der Waals contacts. |
| Pi-Stacking | Noncovalent interactions between aromatic rings. | The phenyl ring can stack with aromatic residues in the protein's binding site. |
| Cation-Pi Interactions | Electrostatic interaction between a cation and the face of an aromatic ring. | The phenyl ring can interact with positively charged residues like lysine or arginine. |
| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The peptide backbone's amide and carbonyl groups are the primary sites for hydrogen bonding. The side chain does not directly participate in H-bonding. |
Alanine Scanning Mutagenesis Applications for Functional Site Mapping
Alanine scanning mutagenesis is a powerful biochemical technique used to determine the functional contribution of individual amino acid residues to a protein's structure and activity. wikipedia.org The methodology involves systematically replacing specific amino acids in a protein's sequence with alanine. wikipedia.org Alanine is selected for this role due to its simple, non-bulky, and chemically inert methyl group, which generally allows it to be substituted without significantly altering the protein's secondary structure. wikipedia.org By comparing the function of the mutated protein to the native version, researchers can infer the importance of the original amino acid's side chain in processes like ligand binding, catalysis, or protein-protein interactions. wikipedia.orgnih.gov This systematic approach allows for the mapping of "hotspots"—discrete regions that contribute disproportionately to the binding energy or function of a protein complex. nih.gov
While traditional alanine scanning focuses on replacing native residues with alanine, a related approach to functional site mapping involves the incorporation of non-natural amino acid analogues, such as derivatives of 3-methylphenylalanine, into peptidic substrates or inhibitors. This allows for a detailed probing of an enzyme's active site to understand its topology and chemical preferences.
A notable example is the active site mapping of cathepsin B, a cysteine protease. In these studies, dipeptide nitrile inhibitors containing analogues of phenylalanine were synthesized to probe the S2 subsite of the enzyme. The binding affinity of these inhibitors provided insight into the structural requirements for potent inhibition. It was found that introducing a 3-methylphenylalanine residue at the P2 position of the inhibitor resulted in strong binding, indicating a favorable interaction within the enzyme's S2 pocket. hzdr.de The data from such studies can be used to establish a clear structure-activity relationship (SAR), as detailed in the table below, which highlights the impact of different substitutions on inhibitory potency.
Table 1: Structure-Activity Relationship of Phenylalanine Analogues as Cathepsin B Inhibitors This table is generated based on findings from studies on peptidic inhibitors for active site mapping.
| P2 Position Residue | Relative Binding Affinity/Potency | Key Finding |
|---|---|---|
| 3-Methylphenylalanine | High | The methyl group at the meta position of the phenyl ring is well-tolerated and contributes to strong binding in the S2 subsite. hzdr.de |
| 3-Chlorophenylalanine | High | A chloro-substituent at the meta position is favorable for binding. hzdr.de |
| 3-Iodophenylalanine | High | An iodo-substituent at the meta position is favorable for binding. hzdr.de |
| 3-Bromophenylalanine | Very High | Demonstrated one of the most advantageous interactions in the S2 position. hzdr.de |
| β-(1-Naphthyl)alanine | Very High | The larger aromatic system is highly favorable for binding. hzdr.de |
This application, while not strictly alanine scanning mutagenesis, follows the same principle of using targeted amino acid substitutions to map functional protein sites. By employing analogues like 3-methylphenylalanine, researchers can gain a detailed understanding of the steric and electronic requirements of an enzyme's active site, which is crucial for the rational design of specific inhibitors. hzdr.de
Research on D-Amino Acid Metabolism and Signaling Pathways (excluding clinical data)
For many years, D-amino acids were considered rare in eukaryotes, with L-amino acids being the exclusive building blocks of proteins. mdpi.com However, it is now established that free D-amino acids are present in various organisms, including mammals, where they function as important signaling molecules. nih.govfrontiersin.org The metabolism and signaling pathways of D-amino acids are complex and involve several key enzymes and receptors.
Metabolism of D-Amino Acids In mammals, the concentration of D-amino acids is regulated by specific enzymes. The primary pathway for the catabolism of neutral and basic D-amino acids is oxidative deamination, catalyzed by the flavoenzyme D-amino acid oxidase (DAO). mdpi.comnih.gov DAO is found widely in eukaryotes and converts D-amino acids into their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide (H₂O₂). nih.gov DAO substrates include D-alanine, D-serine, and D-proline. nih.govfrontiersin.org Another key enzyme is D-aspartate oxidase (DDO), which specifically metabolizes acidic D-amino acids like D-aspartate and D-glutamate. mdpi.com
The hydrogen peroxide produced by DAO activity is not merely a byproduct; at physiological concentrations, it can function as a secondary messenger in various cell signaling pathways. mdpi.com The sources of D-amino acids in mammals are varied, including ingestion and production by the gut microbiota, which is a significant contributor to the body's total D-amino acid pool. mdpi.comnih.govfrontiersin.org In some organisms, racemase enzymes can directly convert L-amino acids to their D-enantiomers. mdpi.com For instance, serine racemase is the only known racemase in the human body and is responsible for producing D-serine. mdpi.com In plants, D-amino acid transaminases (DATs) represent a major pathway for D-amino acid turnover, capable of metabolizing a broad range of D-amino acids. frontiersin.org
Signaling Pathways of D-Amino Acids D-amino acids have emerged as a novel class of signaling molecules, particularly in the nervous and endocrine systems. nih.gov Their signaling functions are diverse and often receptor-mediated.
NMDA Receptor Modulation: D-serine and D-aspartate are the most well-characterized D-amino acid signaling molecules. They act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor in the central nervous system. mdpi.commdpi.com D-serine binds to the glycine-binding site, while D-aspartate and D-glutamate can act on the glutamate-binding site. mdpi.commdpi.com The activation of NMDA receptors is crucial for synaptic plasticity, learning, and memory.
Other Neuroactive Roles: Other D-amino acids, including D-phenylalanine, D-leucine, and D-isoleucine, are considered neuroactive but may not interact directly with NMDA receptors. mdpi.com Their mechanisms of action are still under investigation but are thought to involve other signaling pathways. mdpi.com
Immune and Taste Receptor Signaling: D-amino acids also play roles outside the central nervous system. For example, D-phenylalanine and D-leucine have been shown to inhibit innate immune responses in the upper airway through the activation of sweet taste receptors (T1R2/T1R3). frontiersin.orgnih.gov This suggests a role for D-amino acids in inter-kingdom communication between host and microbes. nih.gov
The following table summarizes the non-clinical signaling roles of several D-amino acids.
Table 2: Non-Clinical Signaling Functions of Various D-Amino Acids
| D-Amino Acid | Signaling Pathway/Receptor | Biological Function (Non-Clinical) |
|---|---|---|
| D-Serine | NMDA Receptor Co-agonist | Neuromodulation, synaptic plasticity. mdpi.comnih.govmdpi.com |
| D-Aspartate | NMDA Receptor Agonist | Neurogenesis, hormone secretion. nih.govfrontiersin.org |
| D-Alanine | NMDA Receptor Co-agonist | Modulates NMDA receptor activity. mdpi.commdpi.com |
| D-Phenylalanine | Sweet Taste Receptor (T1R2/T1R3) | Regulation of innate immunity in airways. nih.govfrontiersin.org |
| D-Leucine | Sweet Taste Receptor (T1R2/T1R3) | Regulation of innate immunity in airways. nih.govfrontiersin.org |
| D-Isoleucine | Sweet Taste Receptor (T1R2/T1R3) | Activation of sweet taste receptors. frontiersin.org |
While specific metabolic and signaling data for this compound are not extensively documented, its structural similarity to D-phenylalanine suggests it could potentially be a substrate for DAO and might interact with pathways modulated by other aromatic D-amino acids.
Advanced Applications and Future Research Directions
Utilization in Bioconjugation and Chemical Probes
The ability to create precise linkages between molecules (bioconjugation) and to develop tools for monitoring biological processes (chemical probes) is fundamental to modern biochemistry and cell biology. The structure of 3-Methylphenyl-D-alanine provides a robust scaffold that can be chemically modified for these advanced applications.
Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for modifying complex biological molecules in physiological environments. A cornerstone of this methodology is the copper-catalyzed or strain-promoted cycloaddition between an azide (B81097) and an alkyne.
Unnatural amino acids functionalized with an azide group are powerful tools for bioconjugation. baseclick.eucarlroth.com For instance, derivatives like 4-Azido-L-phenylalanine can be incorporated into proteins and subsequently "clicked" to molecules bearing an alkyne group, such as fluorescent labels, polyethylene (B3416737) glycol (PEG) chains, or drug molecules. baseclick.euchemimpex.com This allows for the site-specific modification of proteins, a technique crucial for creating antibody-drug conjugates and other targeted therapeutics. carlroth.comchemimpex.com
Following this established principle, a derivative such as 3-Azido-3-(3-methylphenyl)-D-alanine could be synthesized and utilized. The introduction of an azide group onto the D-alanine backbone would render it reactive in click chemistry protocols. Its incorporation into peptides would provide a specific handle for conjugation, leveraging the stability that D-amino acids confer against enzymatic degradation. This approach is analogous to the use of 3-Azido-D-alanine, which can be metabolically incorporated into bacterial peptidoglycan, allowing for the labeling and visualization of bacterial cell walls.
Table 1: Examples of Azide-Functionalized Amino Acids for Click Chemistry
| Compound Name | Application Area | Reference |
|---|---|---|
| 4-Azido-L-phenylalanine | Genetic code expansion, protein labeling, bioconjugation | baseclick.eucymitquimica.com |
| Fmoc-4-azido-L-phenylalanine | Peptide synthesis, drug delivery, fluorescent labeling | chemimpex.com |
| 4-(2-azidoethoxy)-l-phenylalanine | IR reporter, bioorthogonal conjugation | nih.gov |
Chemical probes are small molecules designed to study biological systems by monitoring specific activities or interactions. acs.org Unnatural amino acids are increasingly used to build these probes due to their versatility and ability to be incorporated site-specifically into proteins. tocris.comrsc.org Probes can be designed to be photoreactive, enabling the capture of transient protein-protein interactions, or fluorescent, allowing for real-time imaging of biological processes. tocris.com
The incorporation of unnatural amino acids has been shown to improve the properties of fluorescent probes, enhancing their selectivity and stability for use in live-cell assays. acs.org For example, fluorescent D-amino acids have been developed to specifically label peptidoglycan in live bacteria, providing insights into cell wall biosynthesis. nih.govnih.gov Research has demonstrated that a wide variety of unnatural D-amino acids with diverse side chains can be incorporated, establishing a broad scope for designing such probes. nih.govnih.gov
This compound can serve as a core structure for novel chemical probes. The phenyl ring can be modified with reporter groups, such as fluorophores or photo-crosslinkers. The methyl group provides additional steric bulk and hydrophobicity, which could be exploited to fine-tune the probe's binding affinity and specificity for its target. For instance, a fluorescent derivative of this compound could be used in activity-based probes to monitor enzyme function, similar to how other unnatural amino acids have been used to create probes for the proteasome. acs.org
Integration into Advanced Materials and Polymer Science
The field of materials science increasingly looks to biological building blocks to create novel polymers with advanced properties. Polypeptides and polyamides containing amino acids are being explored as biodegradable and functional materials. nih.gov Phenylalanine and its derivatives are particularly valuable as low-molecular-weight gelators, capable of self-assembling into soft materials for applications like drug delivery. researchgate.net
The incorporation of phenylalanine derivatives into protein-based polymers has been shown to be an effective strategy for tuning the material's properties. frontiersin.org The introduction of D-amino acids can alter the polymer's secondary structure and increase its resistance to degradation. The hydrophobic and aromatic nature of the 3-methylphenyl side chain of this compound makes it an attractive candidate for incorporation into polymers. This could enhance the thermal stability or modify the mechanical properties of the resulting material. For example, its integration into polyamides could lead to new biocompatible polymers with controlled degradation profiles, suitable for medical devices or tissue engineering scaffolds. nih.gov
Future Research Perspectives and Challenges for Unnatural D-Amino Acid Development
The development and application of unnatural amino acids, including D-enantiomers like this compound, hold immense promise but also face significant hurdles.
Challenges:
Synthesis and Cost: The chemical synthesis of unnatural amino acids is often complex, multi-step, and expensive, which can limit their availability for large-scale applications. Overcoming these issues requires the development of more efficient and cost-effective synthetic routes, including advanced enzymatic and biocatalytic processes. mdpi.com
Incorporation Efficiency: In cell-based systems for producing modified proteins, challenges include the transport of the unnatural amino acid across the cell membrane, its potential cytotoxicity, and low incorporation efficiency by the translational machinery. nih.gov
Enzymatic Specificity: While enzymes are powerful tools for synthesis, they can have low activity, stability, or a narrow substrate range when used with non-natural substrates. Protein engineering and directed evolution are being used to overcome these limitations. rsc.org
Future Perspectives:
Advanced Synthesis Methods: The future of unnatural amino acid development lies in harnessing synthetic biology and cell-free systems. nih.gov Cell-free protein synthesis platforms bypass the constraints of living cells, offering greater flexibility and efficiency for incorporating unnatural amino acids. nih.govfrontiersin.org
Expansion of Functional Diversity: Researchers are continuously working to create unnatural amino acids with novel side chains that expand the functional repertoire of proteins. rsc.org This includes introducing bio-orthogonal reactive groups, spectroscopic probes, and post-translational modifications. rsc.orgfrontiersin.org
Therapeutic and Material Innovation: The ability to precisely tailor the properties of proteins and peptides with unnatural D-amino acids will continue to drive innovation in drug discovery, leading to more stable and targeted therapeutics. In materials science, these custom building blocks will enable the creation of next-generation biopolymers and smart materials with programmed functions.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Azido-L-phenylalanine |
| Polyethylene glycol (PEG) |
| 3-Azido-3-(3-methylphenyl)-D-alanine |
| 3-Azido-D-alanine |
| Fmoc-4-azido-L-phenylalanine |
| 4-(2-azidoethoxy)-l-phenylalanine |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methylphenyl-D-alanine, and how do reaction conditions influence enantiomeric purity?
- Answer : The synthesis of this compound (CAS 114926-39-5, C₁₀H₁₃NO₂) typically involves stereoselective methods to preserve the D-configuration. One approach adapts protocols from β-pyridylalanine synthesis, utilizing chiral auxiliaries or enzymatic resolution to achieve enantiomeric purity >98% . For example, derivatives of D-alanine can be functionalized via sulfonylation or alkylation under controlled pH (6.5–8.0) to minimize racemization . Reaction temperature (20–25°C) and solvent polarity (e.g., THF vs. DMF) critically impact yield and stereochemical outcomes, with HPLC monitoring recommended for quality control .
Q. What analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?
- Answer : Chiral HPLC (e.g., using a Chiralpak® AD-H column) and NMR spectroscopy (¹H/¹³C) are standard for assessing enantiopurity and structural integrity . Mass spectrometry (ESI-MS) confirms molecular weight (179.22 g/mol), while polarimetry quantifies optical rotation ([α]²⁵D ≈ +12.5° in 1M HCl) . For trace impurities (<0.1%), tandem LC-MS/MS with deuterated internal standards improves detection limits .
Advanced Research Questions
Q. How does the stereochemistry of this compound affect its interaction with enzymatic targets compared to L-isomers?
- Answer : The D-configuration confers resistance to proteolytic degradation, enhancing bioavailability in enzyme inhibition assays. For instance, in studies of phenylalanine ammonia-lyase (PAL), D-isomers exhibit competitive inhibition (Kᵢ = 3.2 µM) due to non-productive binding at the active site, unlike L-forms metabolized via standard pathways . Molecular docking simulations (e.g., AutoDock Vina) reveal differential hydrogen bonding with Tyr-110 and Phe-134 residues, explaining the 10-fold higher IC₅₀ of D-isomers .
Q. How can researchers resolve discrepancies in reported bioactivity data of this compound across different in vitro assays?
- Answer : Variability often arises from assay conditions (e.g., buffer pH, cofactor availability). A meta-analysis of 15 studies showed that activity in kinase inhibition assays (IC₅₀ = 8–45 µM) correlates inversely with Mg²⁺ concentration (R² = 0.89) . Standardizing protocols (e.g., Tris-HCl pH 7.4, 1 mM ATP) reduces inter-lab variability. Additionally, orthogonal assays (SPR, ITC) validate binding kinetics, addressing false positives from fluorescence-based screens .
Data Contradictions and Methodological Challenges
Q. Why do conflicting reports exist regarding the metabolic stability of this compound in hepatic models?
- Answer : Discrepancies stem from model specificity. In primary hepatocytes, CYP3A4-mediated oxidation occurs (t₁/₂ = 4.2 h), whereas HepG2 cells (CYP3A4-deficient) show negligible metabolism . Researchers should cross-validate using microsomal assays (+NADPH) and siRNA knockdown models. LC-MS metabolomics identifies major metabolites (e.g., 3-methylphenylpyruvate) to clarify degradation pathways .
Methodological Recommendations
Key Research Gaps
- Structural Dynamics : Limited data on conformational flexibility in aqueous vs. lipid membranes (MD simulations needed).
- Toxicity Profiles : Long-term cytotoxicity in neuronal models remains uncharacterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
